

# Technical Support Center: Lasmiditan Pharmacokinetics in Hepatic and Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lasmiditan |           |
| Cat. No.:            | B1674530   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of hepatic and renal impairment on the pharmacokinetics of **Lasmiditan**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental design and data interpretation.

## **Frequently Asked Questions (FAQs)**

Q1: How does renal impairment affect the pharmacokinetics of Lasmiditan?

A1: Severe renal impairment (eGFR < 30 mL/min/1.73 m²) has a minimal impact on **Lasmiditan** pharmacokinetics. Studies have shown that in this patient population, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) are slightly higher, by 13% and 18% respectively, compared to individuals with normal renal function.[1][2] These differences are not considered clinically significant, and therefore, no dose adjustment is typically required for patients with any degree of renal impairment.[3][4] While **Lasmiditan** itself is not significantly affected, the exposure to its inactive metabolites (M8, (S,R)-M18, and M7) is increased in patients with severe renal impairment.[1][5]

Q2: Is a dose adjustment for Lasmiditan necessary for patients with hepatic impairment?







A2: For patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic impairment, no dose adjustment is necessary.[2][4] In individuals with mild hepatic impairment, the Cmax and AUC of **Lasmiditan** are increased by 19% and 11%, respectively.[1][2] In those with moderate hepatic impairment, the Cmax and AUC are increased by 33% and 35%, respectively.[1][2] These changes are not considered clinically significant.[1] However, **Lasmiditan** has not been studied in patients with severe hepatic impairment (Child-Pugh Class C) and is therefore not recommended for use in this population.[1][2]

Q3: What is the primary elimination pathway for **Lasmiditan**, and how does this influence the impact of renal and hepatic impairment?

A3: **Lasmiditan** is primarily eliminated through metabolism, with the main pathway being ketone reduction.[1] This metabolism is carried out by non-cytochrome P450 (CYP) enzymes both hepatically and extrahepatically.[1] Renal excretion of the unchanged drug is a minor pathway.[1] This metabolic profile explains why renal impairment has a limited effect on the pharmacokinetics of the parent drug. While hepatic metabolism is important, the impact of mild to moderate impairment is not clinically significant.

Q4: Are there any concerns regarding the metabolites of **Lasmiditan** in patients with renal or hepatic impairment?

A4: The metabolites of **Lasmiditan** are considered inactive.[1] In patients with severe renal impairment, the Cmax and AUC for the major metabolite M8 were 1.2-fold and 2.5-fold greater, respectively.[1][5] For the metabolite (S,R)-M18, they were 1.4-fold and 2.6-fold greater, and for M7, they were 1.2-fold and 1.7-fold greater.[1][5] Due to the intermittent dosing nature of **Lasmiditan** for acute migraine treatment, this increased exposure to inactive metabolites is not considered clinically relevant.[1] The impact of hepatic impairment on metabolite exposure has not been as extensively detailed in the provided search results.

## **Troubleshooting Guide**

Check Availability & Pricing

| Issue/Observation                                                                        | Potential Cause                                                                                                         | Recommended Action                                                                                                                                                                                                                                                                                       |
|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high Lasmiditan plasma concentrations in a subject with renal impairment.   | While studies show minimal impact, individual variability can exist. Concomitant medication use could also play a role. | Verify the degree of renal impairment. Review concomitant medications for potential P-gp inhibitors, as Lasmiditan is a P-gp substrate in vitro.[1] Although Lasmiditan is a BCS Class I drug and unlikely to be significantly affected by P-gp inhibitors, this interaction should be considered.[1][5] |
| Designing a clinical trial for<br>Lasmiditan in a population with<br>hepatic impairment. | Lack of data in severe hepatic impairment (Child-Pugh Class C) presents a challenge.                                    | Studies in severe hepatic impairment are not recommended as the drug's safety and pharmacokinetics are unknown in this population.  [1][2] Focus study design on mild and moderate impairment if further characterization is needed.                                                                     |
| Interpreting elevated<br>metabolite levels in a renal<br>impairment study.               | This is an expected finding due to the renal excretion of metabolites.                                                  | Focus the primary pharmacokinetic analysis on the parent drug, Lasmiditan. The clinical significance of elevated inactive metabolite levels is considered low.[1]                                                                                                                                        |

## **Data Presentation**

Table 1: Impact of Renal Impairment on Lasmiditan Pharmacokinetics



| Population                                               | Change in Cmax     | Change in AUC      | Dose Adjustment |
|----------------------------------------------------------|--------------------|--------------------|-----------------|
| Severe Renal<br>Impairment (eGFR <<br>30 mL/min/1.73 m²) | <b>▲</b> 13%[1][2] | <b>▲</b> 18%[1][2] | Not Required[3] |

Table 2: Impact of Hepatic Impairment on Lasmiditan Pharmacokinetics

| Population                                              | Change in Cmax     | Change in AUC      | Dose Adjustment    |
|---------------------------------------------------------|--------------------|--------------------|--------------------|
| Mild Hepatic<br>Impairment (Child-<br>Pugh Class A)     | ▲ 19%[1][2]        | ▲ 11%[1][2]        | Not Required[2][4] |
| Moderate Hepatic<br>Impairment (Child-<br>Pugh Class B) | <b>▲</b> 33%[1][2] | <b>▲</b> 35%[1][2] | Not Required[2][4] |
| Severe Hepatic<br>Impairment (Child-<br>Pugh Class C)   | Not Studied        | Not Studied        | Not Recommended[1] |

# **Experimental Protocols**

Protocol: Single-Dose Pharmacokinetic Study of Oral **Lasmiditan** in Participants with Renal Impairment

This protocol is based on the design of clinical trial NCT02963654.[6]

- Study Design: Multi-center, open-label, non-randomized, parallel-group, adaptive, single-dose study.
- Participant Groups:
  - Group 1: Healthy participants with normal renal function (eGFR ≥ 90 mL/min/1.73m²).
  - Group 2: Participants with severe renal impairment (eGFR < 30 mL/min/1.73m<sup>2</sup>).



- Adaptive Design Note: Based on the pharmacokinetic and safety results from the severe impairment group, cohorts with mild (eGFR 60-89 mL/min/1.73m²) and moderate (eGFR 30-59 mL/min/1.73m²) renal impairment may be enrolled.
- Dosing: A single oral dose of Lasmiditan.
- Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points postdose to determine the plasma concentrations of Lasmiditan and its metabolites.
- Key Pharmacokinetic Parameters Measured:
  - Maximum observed plasma concentration (Cmax).
  - Area Under the Concentration Versus Time Curve (AUC) from time zero to the last measurable concentration (AUC[0-tlast]).
  - Area Under the Concentration Versus Time Curve (AUC) from time zero to infinity (AUC[0-inf]).
- Safety Monitoring: Assessment of adverse events, vital signs, and other safety parameters throughout the study.

Protocol: Single-Dose Pharmacokinetic Study of Oral **Lasmiditan** in Participants with Hepatic Impairment

This protocol is based on the design of clinical trial NCT03040479.[7]

- Study Design: Open-label, non-randomized, parallel-group, single-dose study.
- Participant Groups:
  - Participants with mild hepatic impairment (Child-Pugh Class A).
  - Participants with moderate hepatic impairment (Child-Pugh Class B).
  - A control group of participants with normal hepatic function.
- Dosing: A single oral dose of Lasmiditan.



- Staggered Enrollment: To ensure safety, participants with mild hepatic impairment are
  typically enrolled and monitored before proceeding with the enrollment of the moderate
  impairment group.
- Pharmacokinetic Sampling: Serial blood samples are collected to characterize the pharmacokinetic profile of Lasmiditan.
- Key Pharmacokinetic Parameters Measured: Cmax, AUC[0-tlast], and AUC[0-inf].
- Safety Monitoring: Close monitoring for any adverse events, with particular attention to any signs of worsening hepatic function.

### **Visualizations**



Click to download full resolution via product page

Caption: Impact of Hepatic Impairment on Lasmiditan Pharmacokinetics.





Click to download full resolution via product page

Caption: Impact of Renal Impairment on Lasmiditan Pharmacokinetics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetics, Pharmacodynamics and Drug-Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lasmiditan Monograph for Professionals Drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]



- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Lasmiditan Pharmacokinetics in Hepatic and Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674530#impact-of-hepatic-and-renal-impairment-on-lasmiditan-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com